4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Overview
Description
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C17H22BNO5S and its molecular weight is 363.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
Boronic acids, including phenylboronic acid, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the addition of b–h over an unsaturated bond is known to occur with syn-selectivity and proceed in an anti-markovnikov manner .
Pharmacokinetics
Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . These properties may influence the bioavailability of the compound.
Result of Action
In the context of sm cross-coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds .
Action Environment
The stability and reactivity of boronic acids, such as phenylboronic acid, can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Biological Activity
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- IUPAC Name : 4-{[isopropyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid
- Molecular Formula : C17H22BNO5S
- CAS Number : 1217501-23-9
- Purity : Typically around 96-98% .
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction is particularly relevant in targeting specific biomolecules, including proteins involved in cellular signaling pathways and bacterial cell membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. The mechanism involves:
- Electrostatic Interactions : The quaternary amine component enhances interaction with negatively charged bacterial membranes, increasing permeability and leading to cell lysis .
- Targeting Diol Structures : The boronic acid moiety specifically recognizes cis-diol structures present on bacterial surfaces, enhancing selectivity against pathogens .
Antitumor Activity
Research indicates that certain boronic acid derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance:
- Compounds similar to this compound have shown potential in inducing cell cycle arrest and apoptosis in cancer cell lines by modulating histone acetylation .
Study on Antimicrobial Efficacy
A study evaluated the antibacterial effects of phenylboronic acid derivatives against various strains of E. coli. Results demonstrated that the compound significantly reduced bacterial viability compared to controls, supporting its potential as an antimicrobial agent .
Compound | Bacterial Strain | Viability Reduction (%) |
---|---|---|
Control | E. coli | 0 |
Test | E. coli | 75 |
Antitumor Activity Assessment
In another investigation, derivatives were tested for their ability to inhibit HDACs in human cancer cell lines. The results indicated that these compounds could reduce tumor cell proliferation effectively.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Test | 5.0 | HeLa |
Control | 20.0 | HeLa |
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUMPATZIWTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657170 | |
Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-96-8 | |
Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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